

# In-depth Analysis of AMX0035 Reveals Focus on Neurodegenerative Diseases, Not Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AMX12006  |           |
| Cat. No.:            | B10856058 | Get Quote |

Initial investigations into the efficacy of "AMX12006" compared to standard chemotherapy have revealed a likely case of mistaken identity. The correct drug candidate appears to be AMX0035, a combination therapy developed for neurodegenerative disorders, most notably Amyotrophic Lateral Sclerosis (ALS). Crucially, there is no current evidence to suggest that AMX0035 has been evaluated in the context of cancer treatment, making a direct comparison with standard chemotherapy regimens for oncology inappropriate.

AMX0035, also known by its commercial name Relyvrio, is a fixed-dose combination of sodium phenylbutyrate and taurursodiol (also known as TUDCA)[1][2]. Its mechanism of action is centered on mitigating neuronal death by targeting endoplasmic reticulum stress and mitochondrial dysfunction, two pathways implicated in the progression of neurodegenerative diseases[2][3][4].

The primary focus of clinical research on AMX0035 has been its potential application in treating ALS[1][5]. The Phase 2 CENTAUR trial showed that the drug slowed disease progression in ALS patients as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R)[3][6]. However, the subsequent Phase 3 PHOENIX trial did not meet its primary or secondary endpoints, leading to the voluntary withdrawal of Relyvrio from the market in the United States and Canada in April 2024[4][7][8].

Beyond ALS, AMX0035 has also been investigated for other neurodegenerative conditions such as Alzheimer's disease, Wolfram syndrome, and progressive supranuclear palsy (PSP)[2]



[9][10]. The ORION trial, a Phase 2b/3 study in PSP, was discontinued after the drug failed to show efficacy[9][10][11].

### **Standard Treatments for ALS**

It is important to note that the standard of care for ALS does not involve chemotherapy. Instead, treatment focuses on slowing disease progression and managing symptoms. The primary medications approved for ALS include:

- Riluzole (Rilutek): An anti-glutamate agent that has been shown to extend the median survival of patients by a few months[12][13][14][15].
- Edaravone (Radicava): A free radical scavenger that may reduce the speed of functional decline[14][15][16].
- Tofersen (Qalsody): An antisense oligonucleotide specifically for patients with a mutation in the SOD1 gene[16].

## **Signaling Pathway of AMX0035**

The therapeutic rationale for AMX0035 in neurodegenerative diseases is based on its dual mechanism of action, as depicted in the signaling pathway diagram below.





Click to download full resolution via product page

Caption: AMX0035 Mechanism of Action

## **Experimental Workflow: CENTAUR Phase 2 Trial**

The CENTAUR trial was a key study in the evaluation of AMX0035 for ALS. The workflow of this clinical trial is outlined in the diagram below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Amylyx Pharmaceuticals Announces Formal Intention to Remove RELYVRIO®/ALBRIOZA™ from the Market; Provides Updates on Access to Therapy, Pipeline, Corporate Restructuring, and Strategy | Amylyx [amylyx.com]



- 3. neurologylive.com [neurologylive.com]
- 4. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. als-mnd.org [als-mnd.org]
- 7. neurologylive.com [neurologylive.com]
- 8. als.org [als.org]
- 9. neurologylive.com [neurologylive.com]
- 10. Amylyx Pharmaceuticals to Discontinue ORION Program of AMX0035 for Progressive Supranuclear Palsy (PSP) | Amylyx [amylyx.com]
- 11. UCSF Progressive Supranuclear Palsy Trial → AMX0035 and Progressive Supranuclear Palsy [clinicaltrials.ucsf.edu]
- 12. Current Therapy of Drugs in Amyotrophic Lateral Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. uspharmacist.com [uspharmacist.com]
- 14. Amyotrophic lateral sclerosis (ALS) Diagnosis and treatment Mayo Clinic [mayoclinic.org]
- 15. Exploring Advancements in the Treatment of Amyotrophic Lateral Sclerosis: A Comprehensive Review of Current Modalities and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- To cite this document: BenchChem. [In-depth Analysis of AMX0035 Reveals Focus on Neurodegenerative Diseases, Not Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856058#efficacy-of-amx12006-compared-tostandard-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com